2-Chlorododecan-1-amine
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Overview
Description
2-Chlorododecan-1-amine is an organic compound that belongs to the class of primary amines It is characterized by a long aliphatic chain with a chlorine atom attached to the second carbon and an amine group at the terminal carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chlorododecan-1-amine can be synthesized through several methods. One common approach involves the aminochlorination of alkenes. This method uses an iron-catalyzed reaction where a stable hydroxylamine derivative and sodium chloride act as the nitrogen and chlorine sources, respectively. The reaction proceeds at room temperature under air and tolerates a wide range of aliphatic and conjugated alkenes .
Industrial Production Methods
In industrial settings, the production of this compound may involve the direct chlorination of amino alcohols or the ring-opening of NH-aziridines. These methods are chosen for their efficiency and scalability, allowing for the production of large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Chlorododecan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation and Reduction: The amine group can be oxidized to form imines or reduced to form secondary amines.
Acylation: The amine group can react with acid chlorides to form amides
Common Reagents and Conditions
Substitution: Sodium hydroxide or other strong bases.
Oxidation: Mild oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Acylation: Acid chlorides in the presence of a base like pyridine
Major Products
Substitution: Formation of alcohols or other substituted amines.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Acylation: Formation of amides
Scientific Research Applications
2-Chlorododecan-1-amine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Pharmaceuticals: Potential intermediate in the synthesis of bioactive compounds.
Materials Science: Used in the preparation of functionalized polymers and surfactants
Mechanism of Action
The mechanism of action of 2-Chlorododecan-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chlorodecan-1-amine: Similar structure but with a shorter aliphatic chain.
2-Chlorotetradecan-1-amine: Similar structure but with a longer aliphatic chain.
2-Bromododecan-1-amine: Similar structure but with a bromine atom instead of chlorine
Uniqueness
2-Chlorododecan-1-amine is unique due to its specific chain length and the presence of a chlorine atom, which imparts distinct reactivity and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications in organic synthesis and materials science .
Properties
CAS No. |
59590-10-2 |
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Molecular Formula |
C12H26ClN |
Molecular Weight |
219.79 g/mol |
IUPAC Name |
2-chlorododecan-1-amine |
InChI |
InChI=1S/C12H26ClN/c1-2-3-4-5-6-7-8-9-10-12(13)11-14/h12H,2-11,14H2,1H3 |
InChI Key |
UVYDHTYURAGSEK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CN)Cl |
Origin of Product |
United States |
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